molecular formula C17H22OS2 B14473624 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol CAS No. 66124-75-2

1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol

Cat. No.: B14473624
CAS No.: 66124-75-2
M. Wt: 306.5 g/mol
InChI Key: MKOWZHXNSDWECM-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is an organic compound that features a unique structure combining a dithiane ring with a cycloheptene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol typically involves the reaction of 2-phenyl-1,3-dithiane with cycloheptenone under specific conditions. One common method includes the use of a strong base such as n-butyllithium to deprotonate the dithiane, followed by the addition of cycloheptenone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. The cycloheptene moiety can undergo ring-opening reactions, leading to the formation of new compounds. The phenyl group can engage in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    2-Phenyl-1,3-dithiane: Shares the dithiane ring but lacks the cycloheptene moiety.

    1-Phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone: Contains a similar dithiane structure but with different substituents.

    Tert-butyldimethyl(2-phenyl-1,3-dithian-2-yl)silane: Features a dithiane ring with a tert-butyldimethylsilyl group.

Uniqueness: 1-(2-Phenyl-1,3-dithian-2-yl)-2-cyclohepten-1-ol is unique due to the combination of the dithiane ring and the cycloheptene moiety, which imparts distinct reactivity and potential applications. The presence of both a nucleophilic dithiane and an electrophilic cycloheptene allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

66124-75-2

Molecular Formula

C17H22OS2

Molecular Weight

306.5 g/mol

IUPAC Name

1-(2-phenyl-1,3-dithian-2-yl)cyclohept-2-en-1-ol

InChI

InChI=1S/C17H22OS2/c18-16(11-6-1-2-7-12-16)17(19-13-8-14-20-17)15-9-4-3-5-10-15/h3-6,9-11,18H,1-2,7-8,12-14H2

InChI Key

MKOWZHXNSDWECM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)(C2(SCCCS2)C3=CC=CC=C3)O

Origin of Product

United States

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